molecular formula C11H8BrF B8184723 2-(Bromomethyl)-3-fluoronaphthalene CAS No. 34236-53-8

2-(Bromomethyl)-3-fluoronaphthalene

Cat. No.: B8184723
CAS No.: 34236-53-8
M. Wt: 239.08 g/mol
InChI Key: PNVMKRRIUGJHLP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluoronaphthalene is an organic compound with the molecular formula C11H8BrF It is a derivative of naphthalene, where a bromomethyl group is attached to the second carbon and a fluorine atom is attached to the third carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-fluoronaphthalene typically involves the bromination of 3-fluoronaphthalene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-fluoronaphthalene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: The major product is 3-fluoro-2-naphthoic acid.

    Reduction: The major product is 3-fluoro-2-methylnaphthalene.

Scientific Research Applications

2-(Bromomethyl)-3-fluoronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: It is used in the synthesis of functional materials, including polymers and liquid crystals, due to its aromatic structure and functional groups.

    Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluoronaphthalene in chemical reactions involves the reactivity of the bromomethyl group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the formation of an intermediate aldehyde. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.

Comparison with Similar Compounds

    2-(Bromomethyl)naphthalene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    3-Fluoronaphthalene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Chloromethyl)-3-fluoronaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness: 2-(Bromomethyl)-3-fluoronaphthalene is unique due to the presence of both bromomethyl and fluorine substituents on the naphthalene ring. This combination allows for a diverse range of chemical transformations and applications, making it a valuable compound in organic synthesis and material science.

Properties

IUPAC Name

2-(bromomethyl)-3-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVMKRRIUGJHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292191
Record name 2-(Bromomethyl)-3-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34236-53-8
Record name 2-(Bromomethyl)-3-fluoronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34236-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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